molecular formula C22H17N5O2S B2428693 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1788945-31-2

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2428693
CAS No.: 1788945-31-2
M. Wt: 415.47
InChI Key: IBTKOZCFJGAZQY-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a unique structure combining imidazo[2,1-b]thiazole and quinazolinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the phenyl group and subsequent formation of the quinazolinone moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b]thiazole and quinazolinone derivatives, such as:

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its combined structure, which may confer distinct biological activities and properties compared to its individual components or other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features an imidazo[2,1-b]thiazole moiety and a quinazoline derivative, which are known for their diverse biological properties. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Imidazo[2,1-b]thiazole Ring: Achieved through cyclization of thioamide and α-halo ketone precursors under acidic or basic conditions.
  • Coupling with Quinazoline: The imidazo[2,1-b]thiazole intermediate is coupled with a phenyl halide using palladium-catalyzed cross-coupling reactions.

Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, derivatives have shown selective activity against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating IC50 values in the low micromolar range:

CompoundTarget PathogenIC50 (μM)Notes
IT10Mtb H37Ra2.32High selectivity against Mtb
IT06Mtb H37Ra2.03No toxicity observed in MRC-5 cells

These findings suggest that the imidazo[2,1-b]thiazole derivatives could be promising candidates for developing new anti-tubercular agents .

Anticancer Activity

The quinazoline moiety is also associated with anticancer activity. In various studies, compounds similar to this compound have shown potent cytotoxic effects against several cancer cell lines:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
4cA549 (Lung Cancer)<10Induces apoptosis
4dHeLa (Cervical Cancer)<10Inhibits cell proliferation

The presence of specific substituents on the quinazoline ring significantly influences the anticancer activity, indicating a structure-activity relationship (SAR) that can be optimized for enhanced efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes: Compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
  • Selective Toxicity: The compounds exhibit selective toxicity towards pathogenic cells while sparing normal cells, which is crucial for therapeutic applications.

4. Case Studies and Research Findings

A notable study evaluated the anti-tubercular activity of various imidazo[2,1-b]thiazole derivatives alongside this compound. The results highlighted significant differences in potency depending on structural modifications:

  • Compounds with electron-withdrawing groups exhibited enhanced activity against Mtb.
  • The study utilized molecular docking simulations to predict binding affinities and elucidate potential interactions with target proteins involved in mycobacterial metabolism.

5.

This compound represents a promising lead compound in the search for new antimicrobial and anticancer agents. Ongoing research focusing on optimizing its structure could yield more potent derivatives with improved selectivity and lower toxicity profiles. Future studies should continue to explore its mechanisms of action and conduct clinical evaluations to establish its therapeutic potential.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c28-20(9-10-27-14-23-17-7-3-2-6-16(17)21(27)29)24-18-8-4-1-5-15(18)19-13-26-11-12-30-22(26)25-19/h1-8,11-14H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTKOZCFJGAZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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